molecular formula C10H8ClN3 B7951663 4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine

4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine

Cat. No.: B7951663
M. Wt: 205.64 g/mol
InChI Key: WVSYEIGCIUUSEW-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position of the pyrido[3,4-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

    Electrophilic Aromatic Substitution: The pyrido[3,4-d]pyrimidine core can undergo electrophilic substitution reactions, although these are less common due to the electron-deficient nature of the ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridopyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl derivatives.

    Electrophilic Aromatic Substitution: Halogenated or nitrated pyridopyrimidines.

Scientific Research Applications

4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is investigated for its potential anti-inflammatory, antiviral, and anticancer activities.

    Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-Chloro-2-methylpyrido[3,4-d]pyrimidine
  • 2-Cyclopropylpyrido[3,4-d]pyrimidine
  • 4-Chloro-2-phenylpyrido[3,4-d]pyrimidine

Comparison: 4-Chloro-2-cyclopropylpyrido[3,4-d]pyrimidine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-chloro-2-cyclopropylpyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-7-3-4-12-5-8(7)13-10(14-9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYEIGCIUUSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=CN=C3)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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